2,4',6-Trichlorobiphenyl

Vue d'ensemble

Description

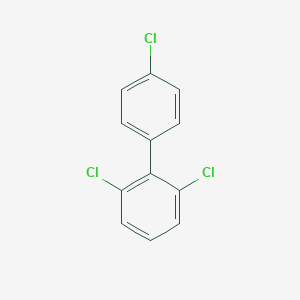

2,4’,6-Trichlorobiphenyl is a polychlorinated biphenyl (PCB) compound. It consists of a biphenyl molecule with three chlorine atoms attached at the 2, 4’, and 6 positions. This compound is part of a larger group of PCBs, which have been widely used in various industrial applications due to their chemical stability and insulating properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4’,6-Trichlorobiphenyl can be synthesized through the reaction of 4-bromochlorobenzene with silanol, 1-(2,6-dichlorophenyl)-1,1-dimethyl-, sodium salt (1:1). The reaction is typically carried out in the presence of bis(tri-t-butylphosphine)palladium (0) as a catalyst in tetrahydrofuran under an inert atmosphere at temperatures ranging from 20 to 90 degrees Celsius .

Industrial Production Methods: Industrial production of 2,4’,6-Trichlorobiphenyl often involves the chlorination of biphenyl under controlled conditions to achieve the desired substitution pattern. The process requires careful control of reaction parameters to ensure the selective chlorination at the 2, 4’, and 6 positions.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4’,6-Trichlorobiphenyl undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated biphenyls.

Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.

Major Products:

Oxidation: Hydroxylated derivatives of 2,4’,6-Trichlorobiphenyl.

Reduction: Less chlorinated biphenyls.

Substitution: Biphenyl derivatives with different functional groups replacing chlorine atoms.

Applications De Recherche Scientifique

Scientific Research Applications

-

Environmental Monitoring

- Analytical Chemistry : PCB-30 serves as an internal standard in analytical methods for detecting and quantifying other PCB congeners in environmental samples. Its stable nature allows for accurate calibration in complex matrices such as soil and water .

- Ecotoxicology Studies : Research has utilized PCB-30 to assess the ecological impact of PCBs on wildlife, particularly regarding reproductive and endocrine disruption effects.

-

Biological Research

- Endocrine Disruption Studies : PCB-30 has been shown to interact with estrogen receptors, mimicking the effects of natural hormones. This property has made it a valuable model in studies investigating hormonal disruptions in various species .

- Toxicological Assessments : Studies have focused on the toxicological profile of PCB-30, examining its effects on human health and wildlife. It has been implicated in adverse reproductive outcomes and developmental issues in exposed organisms.

-

Industrial Applications

- Synthesis of Other Compounds : PCB-30 is used as a precursor in the synthesis of various organic compounds, including dyes and antioxidants. Its chemical reactivity allows for the introduction of functional groups that can be further modified for specific applications.

Case Studies

Comparison of PCB Congeners

| Compound Name | Chlorine Atoms | Estrogenic Activity |

|---|---|---|

| 2,4',6-Trichlorobiphenyl (PCB-30) | 3 | Moderate |

| 4-Hydroxy-2',4',6'-trichlorobiphenyl | 4 | High |

| 2,2',4,5'-Tetrachlorobiphenyl | 4 | Low |

This table illustrates the varying degrees of estrogenic activity among different PCB congeners, highlighting the unique profile of this compound within this class.

Mécanisme D'action

The mechanism of action of 2,4’,6-Trichlorobiphenyl involves its interaction with biological systems, leading to various toxic effects. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression pathways involved in xenobiotic metabolism. This interaction can result in the production of reactive oxygen species (ROS) and subsequent oxidative stress, contributing to its toxic effects .

Comparaison Avec Des Composés Similaires

2,4,6-Trichlorophenol: Another chlorinated compound with similar environmental and toxicological properties.

2,5-Dichlorobiphenyl: A less chlorinated biphenyl with different chemical and biological behavior.

Uniqueness: 2,4’,6-Trichlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological interactions. Its higher degree of chlorination compared to compounds like 2,5-Dichlorobiphenyl makes it more resistant to biodegradation and more persistent in the environment.

Activité Biologique

2,4',6-Trichlorobiphenyl (PCB 30) is a member of the polychlorinated biphenyl (PCB) family, which are synthetic organic chemicals known for their environmental persistence and potential toxicity. This compound has garnered attention due to its biological activities, particularly as an endocrine disruptor. Understanding its biological effects is crucial for assessing its impact on human health and ecosystems.

Chemical Structure and Properties

This compound consists of two phenyl rings connected by a single bond, with three chlorine atoms substituted on the biphenyl structure. The specific arrangement of chlorine atoms contributes to its biological activity, particularly its ability to mimic natural hormones.

Endocrine Disruption

Research indicates that this compound exhibits significant endocrine-disrupting properties. It has been shown to bind with high affinity to estrogen receptors, effectively mimicking the action of natural estrogens. This interaction can lead to increased production of vitellogenin, a protein essential for egg yolk formation in fish, such as rainbow trout .

Table 1: Estrogenic Activity of Related Compounds

| Compound Name | Structure Features | Estrogenic Activity |

|---|---|---|

| 4-Hydroxy-2',4',6'-trichlorobiphenyl | Four chlorine atoms; hydroxyl group | High |

| 4-Hydroxy-2',3',4',5'-tetrachlorobiphenyl | Four chlorine atoms; hydroxyl group | Moderate |

| 3-Hydroxy-2',4',5'-trichlorobiphenyl | Three chlorine atoms; hydroxyl group | Low |

| 2,3-Dihydroxy-5-chloro-biphenyl | Two hydroxyl groups; one chlorine atom | Variable |

The mechanism by which this compound exerts its effects involves binding to estrogen receptors (ERs), leading to alterations in gene expression associated with reproductive health. Studies have demonstrated that exposure can enhance uterine contractions in midgestation rats when combined with oxytocin. This effect is diminished when co-treated with estrogen receptor antagonists like tamoxifen, indicating a reliance on estrogen-mediated pathways for its biological activity .

Toxicological Effects

The toxicological profile of this compound includes various adverse effects on reproductive systems and developmental processes. Notably, exposure has been linked to reproductive impairments in wildlife and potential risks to human health through environmental contamination .

Environmental Impact Assessments

A study conducted on the bioaccumulation of PCBs in aquatic systems highlighted the significant presence of this compound in sediment and biota samples. The findings indicated that this compound readily accumulates in fish tissues, raising concerns about trophic transfer and the implications for higher trophic levels, including humans .

Laboratory Studies

In vitro studies have shown that this compound can induce cellular responses similar to those elicited by natural estrogens. This has been observed through assays measuring vitellogenin induction in fish cell lines exposed to various concentrations of the compound. The results indicate a dose-dependent response consistent with estrogenic activity .

Propriétés

IUPAC Name |

1,3-dichloro-2-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-6-4-8(5-7-9)12-10(14)2-1-3-11(12)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIDFKLAWYPTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073500 | |

| Record name | 2,4',6-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-77-8 | |

| Record name | 2′,4,6′-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4',6-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4',6-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4',6-Trichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4',6-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNH1F454E1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.